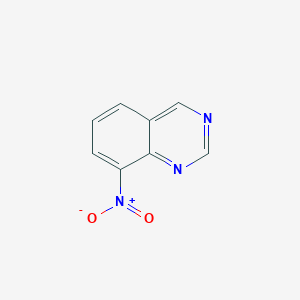
8-Nitroquinazoline
Vue d'ensemble
Description
8-Nitroquinazoline is a chemical compound with the molecular formula C8H5N3O2 . It is a derivative of quinazoline, a significant aza-heterocycle known for its wide range of biological activities .
Synthesis Analysis
A novel series of 1-(5-((6-nitroquinazoline-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives were designed and synthesized to evaluate their cytotoxic potencies . The structures of these compounds were thoroughly characterized by IR, 1H, and 13C NMR, MASS spectroscopy, and elemental analysis methods . Another synthesis method involves the conversion of 3-nitrophthalic acid to the two regioisomeric monoesters, which are subsequently transformed via Curtius rearrangement to the corresponding 5- and 8-nitroquinazoline-2,4-diones .
Molecular Structure Analysis
The molecular structure of 8-Nitroquinazoline was analyzed using various techniques such as IR, 1H, and 13C NMR, MASS spectroscopy, and elemental analysis methods . The molecular formula of 8-Nitroquinazoline is C8H5N3O2 .
Applications De Recherche Scientifique
Antibacterial Properties
- Synthesis and Antibacterial Properties: Research on new 8-nitrofluoroquinolone models, including 8-nitroquinazoline, shows they possess interesting antibacterial activity against gram-positive and/or gram-negative strains. Specifically, derivatives of 8-nitroquinazoline demonstrate good activity against S. aureus, suggesting potential use in addressing bacterial infections (Al-Hiari et al., 2007).
Antimicrobial Activities
- Antimicrobial 8-Hydroxyquinoline-Based Agents: Studies on 8-hydroxyquinoline derivatives, including nitroxoline (a nitro derivative), emphasize their potent antimicrobial activities. They have been used to treat microbial infections, with recent interest in designing novel antimicrobial agents based on this class (Joaquim et al., 2021).
Antimalarial and Antimicrobial Effects
- 8-Aminoquinoline-Uracils Metal Complexes: Research involving 8-nitro derivatives of 8-Aminoquinoline (8AQ) indicates their fair antimalarial activities and antimicrobial effects against Gram-negative bacteria. This highlights the potential of 8-nitroquinazoline derivatives in developing new antimalarial and antibacterial agents (Phopin et al., 2016).
Anticancer Applications
- Antitumor Evaluation of 8-Nitroquinazolines: Research on novel 5-substituted-4-hydroxy-8-nitroquinazolines reveals their potential as inhibitors of EGFR- and ErbB-2-related oncogenic signaling. Certain derivatives exhibit high potency in inhibiting the growth of human tumor cell lines, suggesting their potential in cancer treatment (Jin et al., 2005).
Corrosion Inhibition in Alloys
- Electrochemical and DFT Studies of Quinoline Derivatives: 8-nitroquinoline has been studied as a corrosion inhibitor for aluminium alloys. It acts as an anodic inhibitor, retarding electrochemical processes and forming protective films on alloy surfaces, demonstrating its utility beyond biomedical applications (Wang et al., 2015).
Anti-Alzheimer Potential
- Nitroxoline Derivatives for Alzheimer's Treatment: Nitroxoline-based analogs are being developed as multifunctional agents against Alzheimer's disease. These compounds simultaneously target different pathological processes, including amyloid beta peptide aggregation and butyrylcholinesterase inhibition, highlighting their potential as effective Alzheimer's therapeutics (Knez et al., 2015).
Anti-Leishmanial and Anti-Trypanosomal Activities
- Antikinetoplastid Molecules Study: Nitroxoline-based 8-nitroquinolin-2(1H)-ones display activity against Leishmania infantum and Trypanosoma brucei brucei. The study indicates a relationship between redox potential and antiparasitic activity, offering insights for further development of antileishmanial and antitrypanosomal agents (Pedron et al., 2018).
Safety and Hazards
Orientations Futures
Quinazoline and its derivatives have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . Future research may focus on exploring the potential of 8-Nitroquinazoline and its derivatives in various therapeutic applications.
Propriétés
IUPAC Name |
8-nitroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2/c12-11(13)7-3-1-2-6-4-9-5-10-8(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNACFMWTPWUKBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN=C2C(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344906 | |
| Record name | 8-Nitroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7557-05-3 | |
| Record name | 8-Nitroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



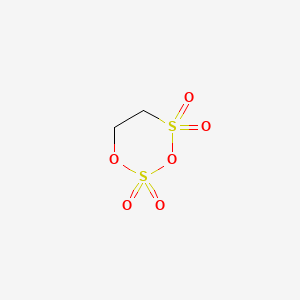
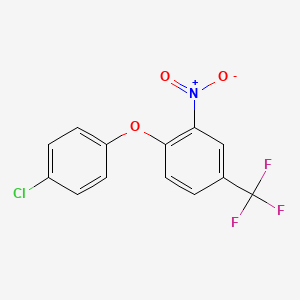
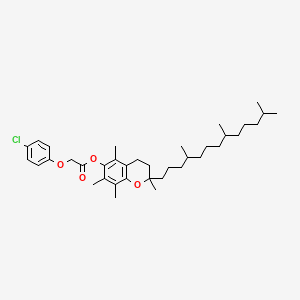
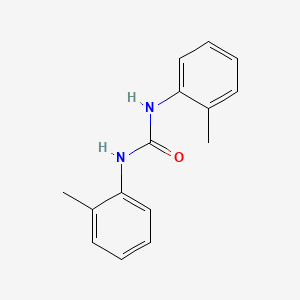
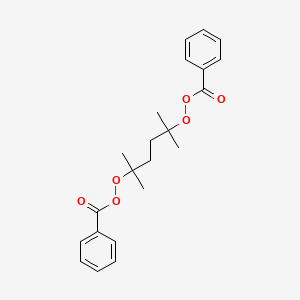
![5,7-Dichloro-4-methylbenzo[b]thiophene-3(2h)-one](/img/structure/B1617343.png)
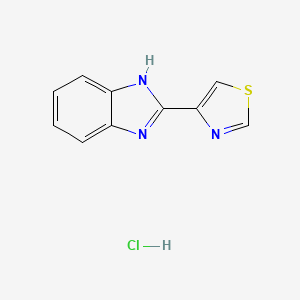

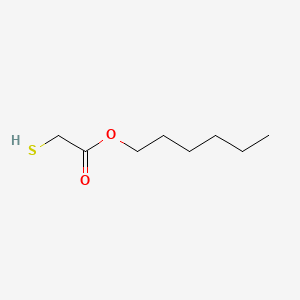



![4-Methyl-2-[(2-pyridinylamino)methyl]phenol](/img/structure/B1617355.png)
![4-Hydrazino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1617359.png)